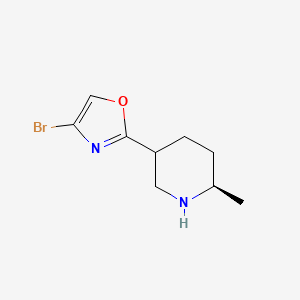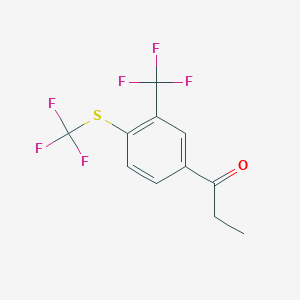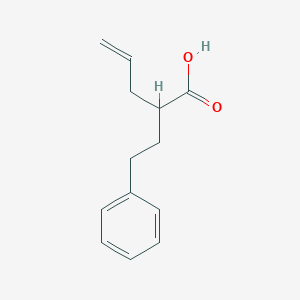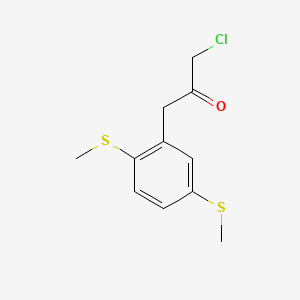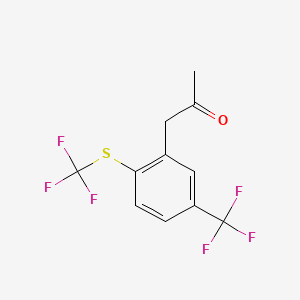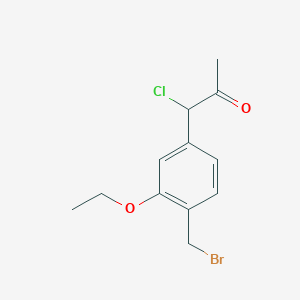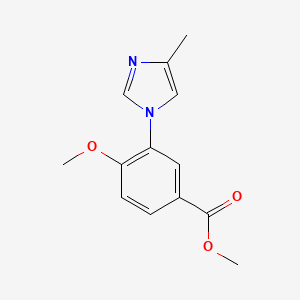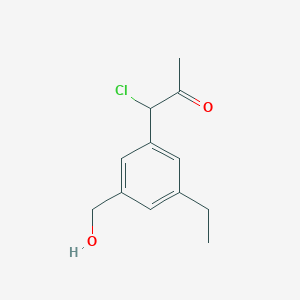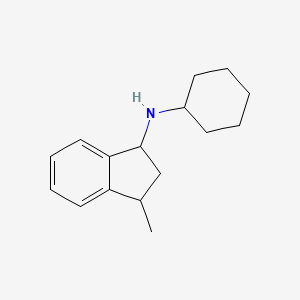
Cyclohexyl-(3-methyl-indan-1-YL)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl-(3-methyl-indan-1-YL)-amine is a chemical compound with the molecular formula C₁₆H₂₃N It is known for its unique structure, which combines a cyclohexyl group with a 3-methyl-indan-1-yl group, connected through an amine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine typically involves the reaction of cyclohexylamine with 3-methylindanone under specific conditions. The process may include:
Cyclohexylamine and 3-methylindanone Reaction: This step involves the nucleophilic addition of cyclohexylamine to 3-methylindanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Cyclohexyl-(3-methyl-indan-1-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Cyclohexyl-(3-methyl-indan-1-YL)-amine has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclohexyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various chemical syntheses.
3-Methylindanone: A precursor in the synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine, known for its reactivity.
Cyclohexyl-(3-methyl-indan-1-YL)-ethyl-piperidine:
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group and a 3-methyl-indan-1-yl group, which imparts distinct chemical and biological properties
属性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C16H23N/c1-12-11-16(15-10-6-5-9-14(12)15)17-13-7-3-2-4-8-13/h5-6,9-10,12-13,16-17H,2-4,7-8,11H2,1H3 |
InChI 键 |
YQRDGPLNFVWDRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C12)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



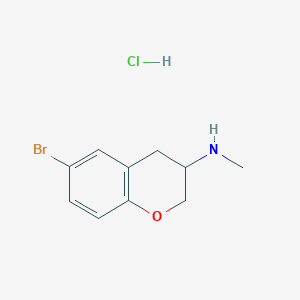
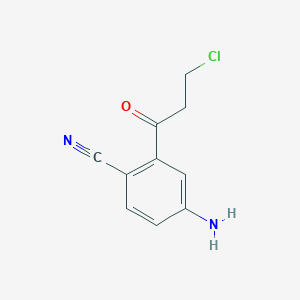
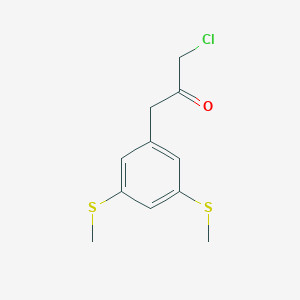
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
